molecular formula C14H23N3 B13014066 N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine

N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B13014066
M. Wt: 233.35 g/mol
InChI Key: JUYKMNDWCVRLCM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with a complex structure that includes a pyridine ring, a pyrrolidine ring, and dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with propylpyrrolidine and dimethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. The reaction conditions are mild and metal-free, making the process more environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Iodine (I2), tert-butyl hydroperoxide (TBHP)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpyridin-2-amine: A simpler analog with similar structural features but lacking the propylpyrrolidine group.

    N,N-Dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine: A more complex analog with additional pyridine rings and a triazine core.

Uniqueness

N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

N,N-dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C14H23N3/c1-4-9-17-10-5-6-13(17)12-7-8-14(15-11-12)16(2)3/h7-8,11,13H,4-6,9-10H2,1-3H3

InChI Key

JUYKMNDWCVRLCM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=CN=C(C=C2)N(C)C

Origin of Product

United States

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